

1-(1-Methylpyrazol-4-yl)ethanol CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1-Methylpyrazol-4-yl)ethanol

Cat. No.: B1321454

[Get Quote](#)

Technical Guide: 1-(1-Methylpyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(1-methylpyrazol-4-yl)ethanol**, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a dedicated CAS number for this specific molecule, this guide focuses on its logical synthesis from its precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6). Detailed experimental protocols for the synthesis of the precursor and its subsequent reduction to the target ethanol are provided. The broader context of pyrazole derivatives in drug discovery is discussed, highlighting their significance as scaffolds for potent therapeutic agents. Quantitative data for the precursor and related compounds are presented in tabular format for clarity. Additionally, a proposed synthetic workflow is visualized using the DOT language.

CAS Number Lookup and Physicochemical Properties

A definitive CAS number for **1-(1-methylpyrazol-4-yl)ethanol** is not readily found in major chemical databases. This suggests that the compound may not be commercially available or has not been extensively characterized and registered. However, its direct precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, is a known compound with the following details:

Property	Value	Reference
CAS Number	37687-18-6	
Molecular Formula	C ₆ H ₈ N ₂ O	
Molecular Weight	124.14 g/mol	
Boiling Point	221°C at 760 mmHg	
Density	1.11 g/cm ³	
Appearance	Solid	

Note: Physicochemical properties are for the precursor ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Synthesis and Experimental Protocols

The synthesis of **1-(1-methylpyrazol-4-yl)ethanol** can be logically achieved in a two-step process: first, the synthesis of the key intermediate 1-(1-methyl-1H-pyrazol-4-yl)ethanone, followed by its reduction to the desired secondary alcohol.

Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

The synthesis of 4-substituted-1-methylpyrazoles can be achieved through various established methods. One common approach is the cyclocondensation reaction between a β -dicarbonyl compound and methylhydrazine.

Experimental Protocol: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

This protocol is a representative procedure based on established pyrazole synthesis methodologies.

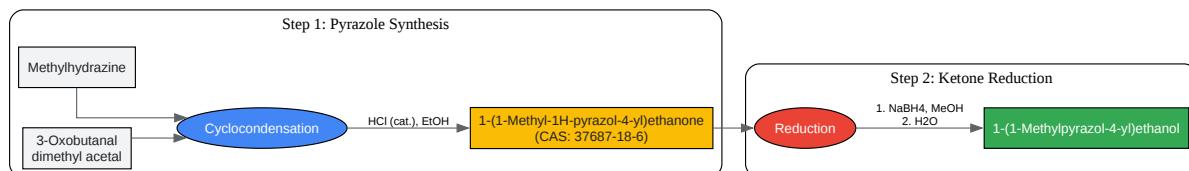
- Materials:

- 3-Oxobutanal dimethyl acetal
- Methylhydrazine

- Hydrochloric acid
- Sodium hydroxide
- Diethyl ether
- Anhydrous magnesium sulfate
- Procedure:
 - To a solution of 3-oxobutanal dimethyl acetal in ethanol, add an equimolar amount of methylhydrazine.
 - Acidify the mixture with a catalytic amount of hydrochloric acid and stir at room temperature for 12-24 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
 - Extract the product with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Reduction to 1-(1-Methylpyrazol-4-yl)ethanol

The reduction of the ketone to the corresponding secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH_4) is a mild and selective reducing agent suitable for this purpose.[\[1\]](#)[\[2\]](#)[\[3\]](#)


Experimental Protocol: Reduction of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

- Materials:

- 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
- Sodium borohydride (NaBH₄)
- Methanol
- Deionized water
- Dichloromethane
- Anhydrous sodium sulfate
- Procedure:
 - Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
 - Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Carefully quench the reaction by the slow addition of deionized water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with dichloromethane (3 x 30 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure to yield **1-(1-methylpyrazol-4-yl)ethanol** as the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthetic Workflow Visualization

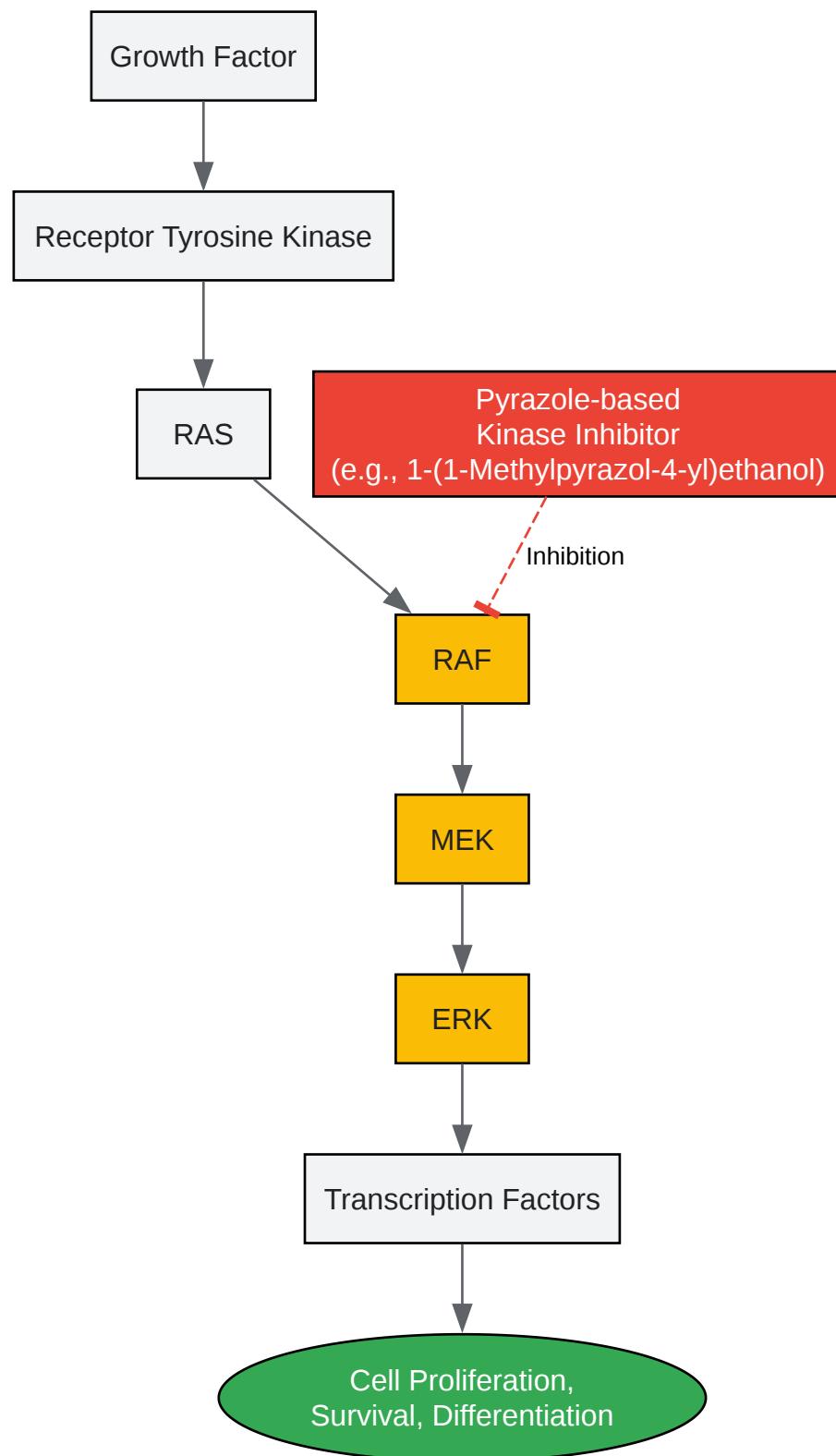
The following diagram illustrates the proposed two-step synthesis of **1-(1-methylpyrazol-4-yl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **1-(1-methylpyrazol-4-yl)ethanol**.

Role in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing enzyme inhibitors and receptor modulators.


While specific biological data for **1-(1-methylpyrazol-4-yl)ethanol** is not widely available, the broader class of pyrazole derivatives has demonstrated significant activity in several therapeutic areas, including:

- Oncology: Many pyrazole-containing compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.
- Inflammation: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and selectively inhibits the COX-2 enzyme.
- Infectious Diseases: Various pyrazole derivatives have shown promising antibacterial, antifungal, and antiviral activities.

The structural motif of a small, substituted ethanol attached to a heterocyclic ring is common in drug candidates, often serving as a key pharmacophoric element for hydrogen bonding interactions with biological targets.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for novel compounds like **1-(1-methylpyrazol-4-yl)ethanol** could involve the modulation of protein kinase signaling pathways. The following diagram illustrates a generic kinase signaling cascade that is often targeted by pyrazole-containing drugs.

[Click to download full resolution via product page](#)

Caption: A generic MAPK/ERK signaling pathway often targeted by pyrazole-based kinase inhibitors.

Conclusion

While **1-(1-methylpyrazol-4-yl)ethanol** is not a commercially cataloged compound with a dedicated CAS number, its synthesis is readily achievable through the reduction of its corresponding ketone. The pyrazole scaffold is of significant interest to the drug discovery community, and this technical guide provides the necessary information for researchers to synthesize and explore the potential biological activities of this novel compound. Further investigation is warranted to elucidate its specific molecular targets and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [1-(1-Methylpyrazol-4-yl)ethanol CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321454#1-1-methylpyrazol-4-yl-ethanol-cas-number-lookup\]](https://www.benchchem.com/product/b1321454#1-1-methylpyrazol-4-yl-ethanol-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com